molecular formula C14H9Cl2N3OS B2872181 2-((3,4-dichlorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-92-9

2-((3,4-dichlorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2872181
CAS No.: 896333-92-9
M. Wt: 338.21
InChI Key: BKSQVUOJRKYWLB-UHFFFAOYSA-N
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Description

2-((3,4-dichlorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that features a pyrido[1,2-a][1,3,5]triazin-4-one core structure substituted with a 3,4-dichlorobenzylthio group

Scientific Research Applications

2-((3,4-dichlorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of pyridopyrimidines can vary depending on the specific compound and its biological target. Some derivatives have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors .

Future Directions

The future directions in the field of pyridopyrimidines research involve the development of new synthetic protocols and the exploration of their therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dichlorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-Dichlorobenzylthio Group: This step involves the nucleophilic substitution reaction where a 3,4-dichlorobenzyl halide reacts with a thiol group on the pyrido[1,2-a][1,3,5]triazin-4-one core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-dichlorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the pyrido[1,2-a][1,3,5]triazin-4-one core or the 3,4-dichlorobenzylthio group.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the core structure or the benzylthio group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-((2,6-dichlorobenzyl)thio)-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-4-one: Similar core structure with different substituents.

    Pyrazolo[3,4-d]pyrimidine derivatives: Different core structure but similar biological activity.

    Triazine-based frameworks: Similar triazine core with different functional groups.

Uniqueness

2-((3,4-dichlorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific substitution pattern and the presence of the 3,4-dichlorobenzylthio group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3OS/c15-10-5-4-9(7-11(10)16)8-21-13-17-12-3-1-2-6-19(12)14(20)18-13/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSQVUOJRKYWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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